![molecular formula C17H13N3O3 B2377923 N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 902309-65-3](/img/structure/B2377923.png)
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
“N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It is a nitrogen-containing heterocyclic compound . The molecule has been studied for its antibacterial potential, with biofilm inhibition studies conducted against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound was determined using spectroscopy techniques. A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the combination of sulfonamide and benzodioxane .Scientific Research Applications
Biomedical Applications
Quinoxaline derivatives, due to their unique structure—where nitrogen atoms replace some carbon atoms in the ring of naphthalene—exhibit a broad spectrum of biomedical applications. These compounds are synthesized by modifying the quinoxaline structure to obtain variations that demonstrate significant antimicrobial activities and potential in treating chronic and metabolic diseases. The versatility of these derivatives allows for their application in various medical and pharmaceutical fields, showcasing their importance in the development of new therapeutic agents (Pereira et al., 2015).
Antimicrobial and Chronic Disease Treatment
Quinoxaline and its analogs have been investigated for their potential as catalyst ligands and their antitumoral properties. The structure allows for the formation of compounds through condensation with ortho-diamines and 1,2-diketones, leading to derivatives with substituted functionalities that arise from various synthetic pathways. These synthesized compounds have shown promising activities against microbial infections and are being explored for their efficacy in treating chronic diseases, underscoring the therapeutic versatility of quinoxaline derivatives (Aastha Pareek and Dharma Kishor, 2015).
Pharmacological Profile
The pharmacological profile of quinoxalinone and its derivatives has been extensively reviewed, highlighting their considerable actions across a spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular actions. The findings suggest that quinoxalinone derivatives can serve as crucial scaffolds for chemists aiming to develop new derivatives with enhanced efficacy and safety in various therapeutic areas (Ramli et al., 2014).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its antibacterial potential, given its demonstrated activity against Escherichia coli and Bacillus subtilis . Further studies could also explore its potential applications in other areas, given the wide range of biological activities associated with sulfonamides and benzodioxane .
Mechanism of Action
Target of Action
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For instance, some quinoxaline derivatives have been found to inhibit certain types of receptor kinases . .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Some quinoxaline derivatives have been found to possess good pharmacokinetics and drug-likeness behavior . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target. For example, some quinoxaline derivatives have been found to inhibit certain types of receptor kinases, potentially leading to effects such as the inhibition of cell proliferation . .
properties
IUPAC Name |
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(11-1-4-15-16(9-11)23-8-7-22-15)20-12-2-3-13-14(10-12)19-6-5-18-13/h1-6,9-10H,7-8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUWCELJVUQIAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
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